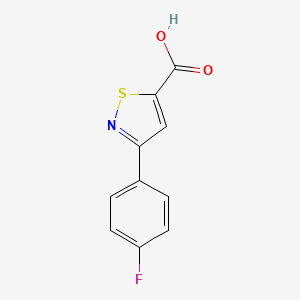

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSXVLSWICGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid commonly involves the construction of the thiazole ring followed by the introduction or transformation of functional groups such as the fluorophenyl substituent and the carboxylic acid moiety.

- Thiazole Ring Formation: Typically achieved by cyclization reactions involving α-haloketones and 4-fluoroaniline or related precursors. This step forms the heterocyclic 1,2-thiazole core with the 4-fluorophenyl group attached at the 3-position.

- Carboxylation: The carboxylic acid group at the 5-position is introduced either by direct carboxylation of an intermediate or by hydrolysis of ester derivatives.

Industrial methods optimize these reactions for scalability, cost-effectiveness, and environmental safety, often employing catalysts and solvent systems to maximize yield and purity.

Detailed Laboratory Synthesis and Reaction Conditions

A representative laboratory synthesis involves two main stages:

| Stage | Reactants & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate with NaOH in tetrahydrofuran (THF) and methanol at 20°C for 0.5 h | Base-catalyzed hydrolysis of methyl ester to carboxylate salt | Intermediate |

| 2 | Acidification with concentrated HCl in water at 0°C for 0.25 h | Protonation to yield free carboxylic acid | 93% isolated yield |

Procedure Summary:

- The methyl ester precursor is dissolved in a mixture of THF and methanol.

- Aqueous sodium hydroxide is added to hydrolyze the ester group, stirring at room temperature for 30 minutes.

- The reaction mixture is concentrated under reduced pressure, dissolved in water, and reconcentrated to remove solvents.

- The aqueous residue is cooled to 0°C, and concentrated hydrochloric acid is added to precipitate the free acid.

- The solid product is filtered, washed, and dried under high vacuum to yield this compound as a white solid with a 93% yield.

Alternative Synthetic Approaches and Cyclization Techniques

- Cyclization of 4-fluoroaniline with α-haloketones under controlled heating conditions leads to thiazole ring formation, followed by carboxylation steps.

- Some methods utilize 1,3,4-oxathiazolin-2-one derivatives treated with ethyl cyanoformate in refluxing solvents such as p-xylene to generate thiadiazole carboxylate esters, which can be hydrolyzed to the acid.

- Hydrolysis of ethyl esters in aqueous lithium hydroxide and methanol at room temperature is an effective method to obtain the free carboxylic acid.

Research Findings and Reaction Optimization

- The hydrolysis step is generally rapid and efficient at mild temperatures (20–25°C), minimizing side reactions.

- Acidification at low temperature (0°C) improves crystallinity and purity of the product.

- Use of tetrahydrofuran and methanol as co-solvents enhances solubility of intermediates and reagents.

- The overall process yields high purity material suitable for further biological or chemical applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate | Commercially available or synthesized via thiazole ring formation |

| Hydrolysis reagent | Sodium hydroxide (aqueous) | 1.5 eq. typical |

| Solvent system | Tetrahydrofuran (THF) / Methanol | Enhances solubility |

| Hydrolysis temperature | 20°C (room temperature) | Mild conditions to avoid decomposition |

| Hydrolysis time | 30 minutes | Sufficient for complete conversion |

| Acidification reagent | Concentrated hydrochloric acid (37%) | Added at 0°C |

| Acidification time | 15 minutes | To precipitate acid |

| Isolated yield | ~93% | High yield and purity |

| Product form | White solid | Suitable for analytical characterization |

Analytical Data Supporting Preparation

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 5 undergoes typical acid-derived reactions:

Key findings:

-

Amide derivatives exhibit enhanced biological activity, particularly in anticancer assays (IC₅₀ = 41–56 nM for c-Met inhibition) .

-

Esterification facilitates solubility modifications for pharmacological studies .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration : Nitration at position 4 of the thiazole ring using HNO₃/H₂SO₄ yields 4-nitro derivatives (Yield: 70%) .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the thiazole ring at position 4 .

Nucleophilic Substitution

-

Reaction with thiourea under basic conditions replaces the 2-position sulfur with aminothiazole groups .

Fluorophenyl Substituent Reactions

The 4-fluorophenyl group undergoes:

-

Suzuki Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives (Yield: 65–80%) .

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing fluorine but can undergo nitration under strong conditions .

Oxidation and Reduction

Multi-Component Reactions

The compound participates in cyclocondensation reactions:

-

With benzaldehyde and malononitrile: Forms pyran derivatives fused to the thiazole ring (Yield: 55%) .

-

With thioglycolic acid: Produces thiazolidinone scaffolds (Yield: 60%) .

Biological Activity Correlation

Derivatives synthesized via these reactions show:

-

Anticancer Activity : IC₅₀ values ≤50 nM against HepG2 and PC12 cell lines .

-

Enzyme Inhibition : Binds to carbonic anhydrase III (Ki = 1.5 nM) .

Stability and Reactivity Trends

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Oxadiazole Derivatives

- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.84): Replacing the thiazole sulfur with nitrogen and oxygen alters electronic properties.

- 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.87): The absence of a fluorine substituent reduces electronegativity, which may diminish binding affinity in hydrophobic pockets .

Table 1: Physicochemical Comparison of Heterocyclic Analogs

| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid | Thiazole | 223.23 | 4-Fluorophenyl |

| 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | Oxadiazole | 222.18* | 4-Fluorophenyl |

| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | Oxadiazole | 205.18* | Phenyl |

*Calculated based on molecular formula.

Pyridine-Substituted Thiazole

Substituent Variations

Fluorophenyl-Containing Heterocycles

- Dihedral angles between the pyrazole and fluorophenyl rings (~5°) suggest near-planar conformations, which may facilitate π-π stacking in protein binding .

- Thiophene Derivatives (e.g., 5-(4-Chlorophenyl)-3-(4-fluorophenyl)thiophene-2-carboxylic acid): Thiophene’s sulfur atom confers distinct electronic properties. Compounds like 19b (thiophene-pyrrolo-triazolo-pyrimidine hybrid) exhibit potent anticancer activity, highlighting the role of extended conjugation in biological efficacy .

Physicochemical and Structural Insights

- Conformational Rigidity : Dihedral angles in pyrazole derivatives (~5°) suggest planar conformations, whereas bulkier substituents (e.g., in thiophene hybrids) may introduce steric hindrance, affecting binding kinetics .

Biological Activity

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8FNO2S

- Molecular Weight : 223.22 g/mol

- Boiling Point : Approximately 319°C

- Density : About 1.447 g/cm³

The compound features a thiazole ring with a fluorophenyl group, which enhances its binding affinity to biological targets and contributes to its overall stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The fluorophenyl group is believed to increase specificity and potency against certain targets, while the thiazole structure is essential for maintaining the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it has high antibacterial activity against various Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance:

- Cytotoxicity Tests : The compound has demonstrated cytotoxic effects against several cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF7 and T-47D). The IC50 values reported for these cell lines indicate promising anticancer activity .

- Mechanisms of Action : The anticancer effects are thought to arise from the compound's ability to inhibit tumor cell proliferation and induce apoptosis through various biochemical pathways .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Substituent Effects on Thiazole-Carboxylic Acid Derivatives

| Substituent | Melting Point (°C) | LogP (Predicted) |

|---|---|---|

| 4-Fluorophenyl (target) | 201–203* | 2.1 |

| 4-Methylphenyl | 214–215 | 2.4 |

| 4-Trifluoromethyl | 237–238 | 2.8 |

| *Data extrapolated from analogs . |

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to predict binding modes. Parameterize fluorine interactions using AMBER force fields.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of thiazole-carboxylic acid hydrogen bonds with active sites.

- QSAR : Correlate substituent electronegativity (fluorine vs. chlorine) with inhibitory activity using partial least squares regression .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

Variation of substituents : Synthesize analogs with halogen (Cl, Br), methoxy, or trifluoromethyl groups at the phenyl ring .

Biological assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.

Data analysis : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values.

Contradiction resolution : Cross-validate bioactivity data with crystallographic binding poses to explain outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.